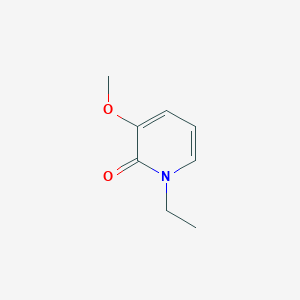
1-ethyl-3-methoxypyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-3-methoxypyridin-2-one is an organic compound belonging to the pyridone family. Pyridones are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-methoxypyridin-2-one typically involves the alkylation of 3-methoxy-2(1H)-pyridone with ethyl halides under basic conditions. Common bases used include sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-ethyl-3-methoxypyridin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the pyridone ring to a pyridine derivative using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the ethyl or methoxy groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridone derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-ethyl-3-methoxypyridin-2-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the target and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-ethyl-2(1H)-pyridone: Lacks the methoxy group, which may affect its reactivity and applications.
3-methoxy-2(1H)-pyridone: Lacks the ethyl group, potentially altering its chemical properties and uses.
1-methyl-3-methoxy-2(1H)-pyridone: Similar structure but with a methyl group instead of an ethyl group, which may influence its behavior in chemical reactions.
Uniqueness
1-ethyl-3-methoxypyridin-2-one’s unique combination of ethyl and methoxy groups on the pyridone ring may confer distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
1-ethyl-3-methoxypyridin-2-one |
InChI |
InChI=1S/C8H11NO2/c1-3-9-6-4-5-7(11-2)8(9)10/h4-6H,3H2,1-2H3 |
Clé InChI |
ZFGHNKWUVBJKLS-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CC=C(C1=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

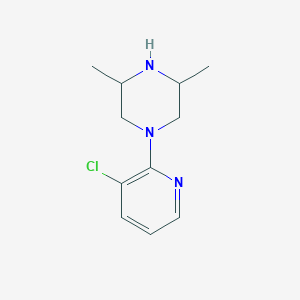


![4-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-IMIDAZOLE](/img/structure/B8757588.png)
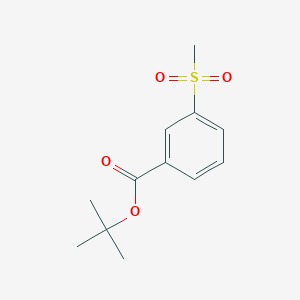


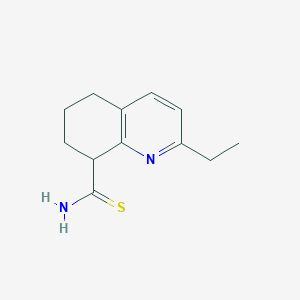
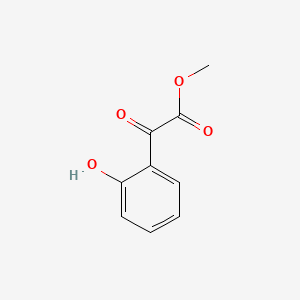


![4-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B8757650.png)

